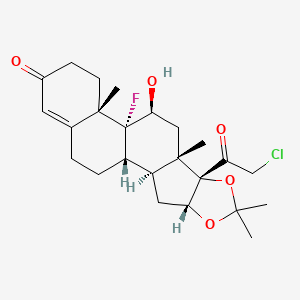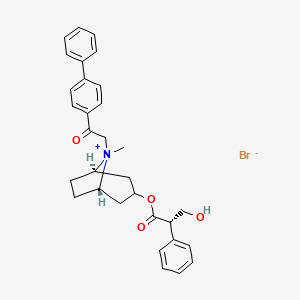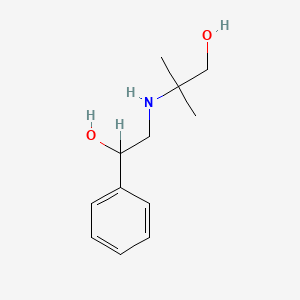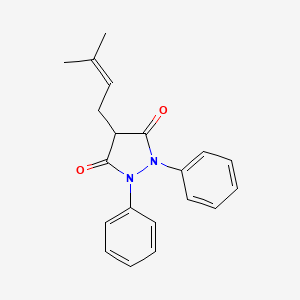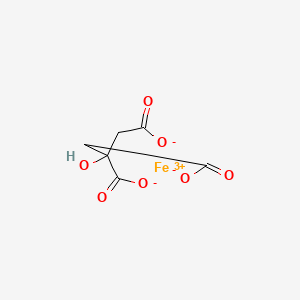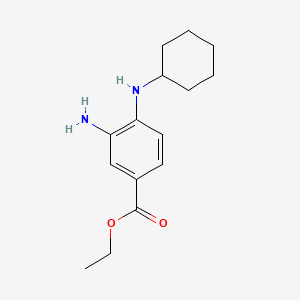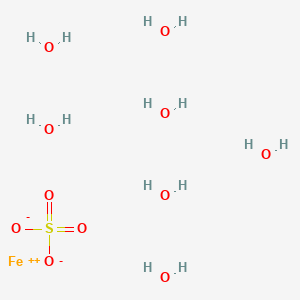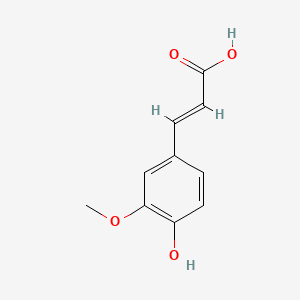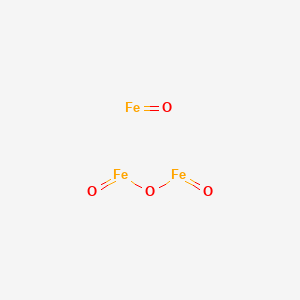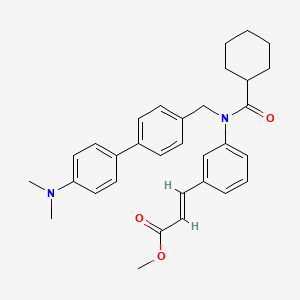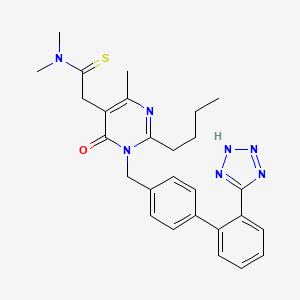
Fimasartan
Übersicht
Beschreibung
Fimasartan is a non-peptide angiotensin II receptor antagonist (ARB) used for the treatment of hypertension and heart failure . It blocks angiotensin II receptor type 1 (AT1 receptors), reducing pro-hypertensive actions of angiotensin II, such as systemic vasoconstriction and water retention by the kidneys . Fimasartan was approved for use in South Korea on September 9, 2010, and is available under the brand name Kanarb .
Molecular Structure Analysis
Fimasartan has a molecular formula of C27H31N7OS . Its IUPAC name is 2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide . The molecular weight is 501.6 g/mol .
Wissenschaftliche Forschungsanwendungen
Hypertension Treatment
Fimasartan is used in the treatment of essential hypertension. Clinical trials have shown that it can significantly reduce blood pressure (BP) in patients with diastolic blood pressure (DBP) between 90 and 114 mmHg after a placebo run-in period .
Pharmacokinetics and Drug Interaction
It is primarily metabolized by cytochrome P450 isoform 3A and has shown no significant drug interaction when used in combination with other medications such as hydrochlorothiazide, amlodipine, warfarin, or digoxin .
Heart Failure Management
Fimasartan is also indicated for the management of heart failure, providing an additional therapeutic option for this condition .
Renal Hypertension
In renal hypertensive rats, fimasartan has been observed to lower BP in a dose-dependent manner, indicating its potential application in managing hypertension related to renal dysfunction .
Analytical Detection
A sensitive ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method has been developed to determine fimasartan in human plasma, highlighting its importance in pharmacokinetic studies and therapeutic drug monitoring .
Fixed-Dose Combination Analysis
An HPLC method was developed for the quantitative analysis of Fimasartan Potassium Trihydrate and Cilnidipine in fixed-dose combination, demonstrating its application in pharmaceutical quality control .
Wirkmechanismus
Target of Action
Fimasartan primarily targets the Angiotensin II receptor type 1 (AT1) . This receptor plays a crucial role in the renin-angiotensin system, which is responsible for regulating blood pressure and fluid balance in the body .
Mode of Action
Fimasartan acts as an antagonist to the AT1 receptor . By binding to this receptor, Fimasartan inhibits the action of Angiotensin II, a hormone that causes vasoconstriction and promotes the release of aldosterone . This results in vasodilation and a reduction in blood volume, leading to a decrease in blood pressure .
Biochemical Pathways
Fimasartan affects the renin-angiotensin system, a critical pathway in blood pressure regulation . By blocking the AT1 receptor, Fimasartan inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . This leads to vasodilation and increased excretion of salt and water by the kidneys, resulting in a reduction in blood volume and blood pressure .
Pharmacokinetics
Fimasartan is rapidly absorbed, with a time to maximum concentration (Tmax) of 0.5-1.3 hours . It has an elimination half-life of 7-10 hours, suggesting it is suitable for daily dosing . Most of the drug is eliminated unchanged in bile, with less than 3% excreted in the urine .
Result of Action
The molecular and cellular effects of Fimasartan’s action include reduced vasoconstriction, decreased secretion of aldosterone, and increased natriuresis . These effects collectively lead to a reduction in blood volume and blood pressure . Fimasartan has also been shown to reduce cardiac hypertrophy, fibrosis, remodeling, and unnecessary cell proliferation via blockage of AT1 activation .
Action Environment
The action, efficacy, and stability of Fimasartan can be influenced by various environmental factors. For instance, the drug’s absorption and effectiveness can be affected by the patient’s fed or fasted state . Fimasartan has been found to be effective in both states, suggesting it has a robust action environment .
Zukünftige Richtungen
Fimasartan has shown promising results in reducing renal oxidative stress, inflammation, and fibrosis . Further studies are needed to assess Fimasartan’s specific effects on decreasing cardiovascular damage . It’s also worth noting that Fimasartan rapidly lowered blood pressure in 4 weeks, which was further maintained until 12 weeks, indicating its competent efficacy and tolerability .
Eigenschaften
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEROGPZOLAFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179460 | |
| Record name | Fimasartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Angiotensin II activates AR1 leading to vasoconstriction and increased noradrenaline release which further increases vasoconstriction via action at α1-adrenergic receptors. It also stimulates secretion of aldosterone which acts to increase sodium and water reabsorption in the renal tubules. Fimasartan bind to and antagonizes AR1 preventing vasoconstriction and reducing aldosterone secretion to increase natriuresis leading to a reduction in blood volume. Together these effects produce an anti-hypertensive effect. | |
| Record name | Fimasartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Fimasartan | |
CAS RN |
247257-48-3 | |
| Record name | Fimasartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247257-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fimasartan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247257483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fimasartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fimasartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIMASARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58222188P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Fimasartan?
A1: Fimasartan acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor. [, ]
Q2: How does Fimasartan interact with the AT1 receptor?
A2: Fimasartan exhibits slow dissociation and irreversible binding to the AT1 receptor. In vitro studies using membrane fractions of HEK-293 cells demonstrated a Kd value of 0.03 nM and a half-life (T1/2) of 63.7 minutes for this interaction. []
Q3: What are the downstream effects of Fimasartan's interaction with the AT1 receptor?
A3: By blocking the AT1 receptor, Fimasartan inhibits the actions of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and electrolyte balance. This blockade results in vasodilation, reduces aldosterone secretion, and ultimately leads to a decrease in blood pressure. [, ]
Q4: Does Fimasartan influence the release of catecholamines in the adrenal medulla?
A4: Studies in spontaneously hypertensive rats (SHRs) have shown that Fimasartan can inhibit catecholamine secretion evoked by various stimuli, including angiotensin II itself, cholinergic agonists, and membrane depolarizers. This inhibitory effect appears to be mediated by blocking sodium and calcium influx into adrenal chromaffin cells, potentially through AT1 receptor blockade. []
Q5: How is Fimasartan absorbed and distributed in the body?
A5: Fimasartan is rapidly absorbed after oral administration, reaching maximum plasma concentrations within approximately 1-2 hours. [, ]
Q6: What is the bioavailability of Fimasartan?
A6: Fimasartan has an oral bioavailability of 18.6 ± 7.2% in humans and 32.7-49.6% in rats. [, ]
Q7: How is Fimasartan metabolized?
A7: Fimasartan is relatively stable metabolically, with over 90% of the circulating drug found in its parent form in plasma. [, ] One identified metabolite is desulfo-fimasartan, though it represents a small proportion of the drug exposure. [] Glucuronidation, primarily mediated by the enzyme UGT1A3, also contributes to Fimasartan metabolism. []
Q8: What are the primary routes of Fimasartan elimination?
A8: Fecal elimination and biliary excretion are the major routes of Fimasartan elimination. Urinary elimination accounts for less than 3%. [, ]
Q9: How does renal function affect Fimasartan pharmacokinetics?
A9: While Fimasartan exhibits low urinary excretion, studies indicate that patients with renal impairment experience increased systemic exposure to the drug compared to healthy individuals. This increase is primarily attributed to higher relative bioavailability in patients with compromised renal function. []
Q10: Does Fimasartan interact with other medications?
A12: Yes, Fimasartan has been shown to interact with several medications. For example, co-administration with ketoconazole or rifampicin can significantly increase Fimasartan systemic exposure. These interactions are thought to be mediated by the inhibition of drug transporters such as OATP1B1. []
Q11: Does Fimasartan affect the pharmacokinetics of rosuvastatin?
A14: Studies have shown no clinically relevant pharmacokinetic interactions between Fimasartan and rosuvastatin, suggesting their safe co-administration. [, ]
Q12: What about the interaction between Fimasartan and amlodipine?
A15: Co-administration of Fimasartan and amlodipine did not result in clinically significant alterations in the systemic exposure of either drug, suggesting their safe use in combination. []
Q13: What is Fimasartan's efficacy in reducing blood pressure?
A16: Fimasartan effectively lowers blood pressure in various experimental models and patient populations. In both animals and humans, Fimasartan demonstrated a potent and long-lasting antihypertensive effect, comparable to other angiotensin II receptor blockers. [, , , , , ]
Q14: Does Fimasartan offer any protective effects in cardiovascular disease?
A17: Preclinical studies suggest that Fimasartan might exert protective effects against cardiovascular diseases. For instance, in a zebrafish model of heart failure, Fimasartan improved hemodynamic parameters, reduced apoptotic cell death, and increased survival rates. [] Further research is needed to confirm these findings in humans.
Q15: Does Fimasartan impact renal inflammation and fibrosis?
A18: In a mouse model of unilateral ureteral obstruction, Fimasartan administration attenuated renal inflammation and fibrosis. These effects were associated with the inhibition of the renin-angiotensin system, reduced expression of NADPH oxidases (NOXs), and upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, suggesting a potential role for Fimasartan in protecting against renal injury. []
Q16: What is the safety profile of Fimasartan?
A19: Fimasartan has demonstrated a favorable safety profile in clinical trials and observational studies. The incidence of adverse events was generally low and comparable to other angiotensin receptor blockers. [, , , ]
Q17: What is the chemical structure of Fimasartan?
A20: Fimasartan is a pyrimidinone derivative with the chemical name 2-butyl-5-dimethylaminothiocarbonylmethyl-6-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]pyrimidin-4(3H)-one. []
Q18: Are there any fixed-dose combinations of Fimasartan available?
A21: Yes, fixed-dose combination formulations containing Fimasartan with other antihypertensive agents like amlodipine and rosuvastatin have been developed and shown to exhibit comparable pharmacokinetic profiles to the individual drugs administered concurrently. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




